molecular formula C9H11N3O3 B8661521 2-Amino-N,N-dimethyl-3-nitrobenzamide CAS No. 473734-51-9

2-Amino-N,N-dimethyl-3-nitrobenzamide

Cat. No.: B8661521
CAS No.: 473734-51-9
M. Wt: 209.20 g/mol
InChI Key: ZCRKUBBODNBABQ-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethyl-3-nitrobenzamide is a substituted anthranilamide derivative of high interest in medicinal chemistry and organic synthesis. As a member of the anthranilamide family, this compound serves as a versatile synthetic intermediate for the preparation of more complex molecules with potential biological activity . Its structure incorporates both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring, creating a multifunctional scaffold amenable to further chemical modification. The core anthranilamide structure is recognized for its diverse biological properties. Research on similar substituted anthranilamides has demonstrated their relevance in the development of compounds with insecticidal, antibacterial, and antifungal activities . The specific substitution pattern on the benzamide ring and the amide nitrogen atom can significantly influence the compound's mechanism of action and interaction with biological targets, such as enzymes involved in cellular signaling or metabolic pathways . The dimethyl substitution on the amide nitrogen can alter the molecule's lipophilicity and metabolic stability, making it a valuable entity in structure-activity relationship (SAR) studies. This chemical is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

473734-51-9

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

2-amino-N,N-dimethyl-3-nitrobenzamide

InChI

InChI=1S/C9H11N3O3/c1-11(2)9(13)6-4-3-5-7(8(6)10)12(14)15/h3-5H,10H2,1-2H3

InChI Key

ZCRKUBBODNBABQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-amino-N,N-dimethyl-3-nitrobenzamide, key structural analogs are compared below based on substituents, properties, and applications:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₉H₁₁N₃O₃ 2-NH₂, 3-NO₂, N,N-dimethylamide Limited data; potential intermediate for APIs*
2-Amino-N,3-dimethylbenzamide C₉H₁₂N₂O 2-NH₂, 3-CH₃, N-methylamide Antimicrobial, antifungal; crystal structure stabilized by N–H···O/N hydrogen bonds
2-Amino-5-chloro-N,3-dimethylbenzamide C₉H₁₁ClN₂O 2-NH₂, 3-CH₃, 5-Cl, N-methylamide No direct application data; chloro substituent may enhance bioactivity
2-Amino-5-cyano-N,3-dimethylbenzamide C₁₀H₁₁N₃O 2-NH₂, 3-CH₃, 5-CN, N-methylamide Cyano group increases polarity; used in drug discovery pipelines
2-Amino-3-nitrobenzamide C₇H₇N₃O₃ 2-NH₂, 3-NO₂, CONH₂ Intermediate for quinazoline derivatives

*APIs: Active Pharmaceutical Ingredients

Substituent Effects on Reactivity and Bioactivity

  • Nitro Group (NO₂): Present in both this compound and 2-amino-3-nitrobenzamide, the nitro group is a strong electron-withdrawing substituent. It enhances electrophilic substitution reactivity at meta/para positions and may contribute to redox-mediated biological activities (e.g., antimicrobial or antiparasitic effects) .
  • This modification is critical in drug design to optimize pharmacokinetics .
  • Halogen (Cl) and Cyano (CN) Substituents: Chloro and cyano groups in analogs like 2-amino-5-chloro-N,3-dimethylbenzamide and 2-amino-5-cyano-N,3-dimethylbenzamide introduce distinct electronic and steric effects. Chlorine may enhance lipophilicity and membrane permeability, while cyano groups improve binding affinity to target proteins (e.g., kinases) .

Q & A

Q. What are the established synthetic routes for 2-Amino-N,N-dimethyl-3-nitrobenzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

  • Nitration : Introduction of the nitro group at the meta position using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Amidation : Reaction of the nitro-substituted benzoyl chloride with dimethylamine in anhydrous conditions (e.g., THF or DCM) using coupling agents like DCC/DMAP to form the dimethylamide .
  • Reduction/Amination : If starting from a pre-nitrated precursor, selective reduction of a nitro group or protection/deprotection strategies may be required to introduce the amino group.
    Key considerations : Temperature control during nitration prevents side reactions, while inert atmospheres (N₂/Ar) during amidation minimize hydrolysis . Yield optimization often requires column chromatography or recrystallization for purity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro at C3, dimethylamide at C2) and detects impurities. Aromatic protons show distinct splitting patterns due to electron-withdrawing nitro and amide groups .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELXL () is widely used for refinement, particularly for nitro-amide torsion angles .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₁₁N₃O₃; [M+H]⁺ = 210.0878) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, amide C=O ~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to explore its bioactivity?

  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Target enzymes like COX-2 or kinases using fluorometric/colorimetric assays (e.g., ATPase activity for kinase profiling) .
  • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic refinement?

  • Cross-Validation : Compare NMR data with computed spectra (DFT calculations) to confirm assignments . For crystallography, use Rint and Rfree values in SHELXL to assess model accuracy; outliers may indicate disorder or twinning .
  • Dynamic Effects : Variable-temperature NMR or SC-XRD (single-crystal X-ray diffraction) can clarify dynamic disorder in the nitro or amide groups .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent Variation : Systematically modify the nitro (e.g., replace with CF₃), amino (e.g., acetylation), or dimethylamide (e.g., cyclize into a lactam) groups .
  • Computational Modeling : Docking studies (AutoDock, Schrödinger) predict binding modes to targets like PARP or β-lactamases .
  • In Vivo Profiling : Pharmacokinetic studies (e.g., bioavailability, metabolic stability) guide lead optimization .

Q. How does the compound’s stability under varying conditions impact experimental design?

  • Light/Temperature Sensitivity : Nitro groups are prone to photodegradation; store samples in amber vials at –20°C .
  • Hydrolysis Risk : The amide bond may hydrolyze under acidic/basic conditions. Use buffered solutions (pH 6–8) in biological assays .
  • Handling Protocols : PPE (gloves, lab coats) and fume hoods are mandatory due to potential mutagenicity of nitroaromatics .

Q. What role could this compound play in materials science applications?

  • Polymer Precursor : The nitro group can be reduced to an amine for polyamide synthesis, while the dimethylamide enhances solubility in polar solvents .
  • Coordination Chemistry : The amide and nitro groups may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) in catalyst design .

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